molecular formula C15H10N2O3 B12550985 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole CAS No. 144397-32-0

2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole

Cat. No.: B12550985
CAS No.: 144397-32-0
M. Wt: 266.25 g/mol
InChI Key: AOQFXMGGJWCACK-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is an organic compound that features both an isocyanate group and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenylamine with 2-hydroxy-6-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methoxy group.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include primary and secondary amines, alcohols, and water. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions to facilitate substitution on the benzoxazole ring.

Major Products Formed

    Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.

    Substituted Benzoxazoles: Formed from electrophilic substitution reactions on the benzoxazole ring.

Scientific Research Applications

2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules, including antimicrobial and anticancer agents.

    Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole involves its reactivity towards nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable adducts, while the benzoxazole ring can participate in electrophilic substitution reactions. These properties make it a versatile compound for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound used in the production of polyurethanes.

    Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the benzoxazole ring.

    2-(4-Isocyanatophenyl)acetonitrile: Similar in structure but with a nitrile group instead of the benzoxazole ring.

Uniqueness

2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is unique due to the presence of both an isocyanate group and a benzoxazole ring, which confer distinct reactivity and potential applications in various fields. The methoxy group on the benzoxazole ring further enhances its reactivity towards electrophilic substitution reactions, making it a valuable compound for synthetic chemistry.

Properties

CAS No.

144397-32-0

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-(4-isocyanatophenyl)-6-methoxy-1,3-benzoxazole

InChI

InChI=1S/C15H10N2O3/c1-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(5-3-10)16-9-18/h2-8H,1H3

InChI Key

AOQFXMGGJWCACK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=C=O

Origin of Product

United States

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